1,3,7-Trichloronaphthalene
Overview
Description
1,3,7-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring at positions 1, 3, and 7. Its molecular formula is C10H5Cl3, and it has a molecular weight of 231.51 g/mol
Mechanism of Action
Target of Action
1,3,7-Trichloronaphthalene is a chloronaphthalene (CN) that can bind to the aryl hydrocarbon receptor (AhR) . The AhR is a type of protein that regulates the expression of several genes involved in biological processes such as cell growth and response to environmental changes.
Mode of Action
The interaction of this compound with its target, the AhR, leads to changes in the receptor’s activity. This interaction can alter the expression of genes regulated by the AhR, leading to various cellular responses . .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is likely to have low water solubility and high lipid solubility, which could influence its absorption and distribution in the body
Result of Action
Given its interaction with the AhR, it is likely to influence gene expression and cellular responses regulated by this receptor
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light can lead to its photodegradation Additionally, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment
Preparation Methods
1,3,7-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms at the desired positions . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
1,3,7-Trichloronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated naphthalene derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,7-Trichloronaphthalene has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Comparison with Similar Compounds
1,3,7-Trichloronaphthalene can be compared with other chlorinated naphthalenes such as 1,2,4-Trichloronaphthalene and 1,2,3-Trichloronaphthalene. While these compounds share similar structural features, their chemical properties and reactivity can differ due to the positions of the chlorine atoms on the naphthalene ring . For example, 1,2,4-Trichloronaphthalene may exhibit different reactivity in substitution reactions compared to this compound due to the electronic effects of the chlorine atoms.
Similar Compounds
- 1,2,4-Trichloronaphthalene
- 1,2,3-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
Properties
IUPAC Name |
1,3,7-trichloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUGIGSIREATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204263 | |
Record name | 1,3,7-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-37-1 | |
Record name | Naphthalene, 1,3,7-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.